tert-Butyl azetidine-3-carboxylate acetate

Descripción

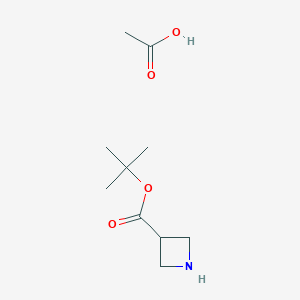

tert-Butyl azetidine-3-carboxylate acetate is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound features a tert-butyl ester group at the carboxylate position and an acetate counterion. These derivatives are critical intermediates in pharmaceutical synthesis, particularly for modifying bioavailability and stability in drug candidates .

Propiedades

IUPAC Name |

acetic acid;tert-butyl azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C2H4O2/c1-8(2,3)11-7(10)6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYKPGRYPKUMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of tert-Butyl azetidine-3-carboxylate acetate typically involves the following steps:

Horner–Wadsworth–Emmons Reaction: The starting material, (N-Boc)azetidin-3-one, undergoes a Horner–Wadsworth–Emmons reaction catalyzed by DBU to form (N-Boc-azetidin-3-ylidene)acetate.

Aza-Michael Addition: The resulting (N-Boc-azetidin-3-ylidene)acetate is then subjected to an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The azetidine ring’s nitrogen atom acts as a nucleophile, enabling alkylation and arylation reactions. For example:

-

Benzylation : Reacting the compound with 4-(bromomethyl)-2-(trifluoromethyl)benzonitrile in dimethylformamide (DMF) at 60°C yields tert-butyl 1-(4-cyano-3-(trifluoromethyl)benzyl)azetidine-3-carboxylate with 93% efficiency .

-

Chlorobenzylation : Similar conditions with 3-chloro-4-cyanobenzyl bromide produce tert-butyl 1-(3-chloro-4-cyanobenzyl)azetidine-3-carboxylate .

Key Reaction Conditions:

| Substrate | Reagent/Catalyst | Temperature | Yield |

|---|---|---|---|

| Bromomethyl arenes | DMF, DIPEA | 60°C | 93% |

| Haloalkyl derivatives | Triethylamine | RT | 68–75% |

Deprotection of the tert-Butyl Group

The tert-butyl ester is cleaved under acidic conditions:

-

Trifluoroacetic Acid (TFA) : Treatment with TFA at room temperature removes the tert-butyl group, generating azetidine-3-carboxylic acid derivatives . This step is critical for further functionalization in drug synthesis.

Hydrolysis Reactions

The acetate moiety undergoes hydrolysis to yield carboxylic acids:

-

Basic Hydrolysis : Using NaOH in methanol/water (1:1) under reflux quantitatively converts trifluoromethylthiolated intermediates into 3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid .

Suzuki–Miyaura Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling reactions:

-

Boronic Acid Coupling : Reacting with aryl/heteroaryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ generates biaryl-substituted azetidines, expanding structural diversity for pharmaceutical applications .

Trifluoromethylthiolation

Electrophilic trifluoromethylthiolation introduces -SCF₃ groups:

-

Reagent : N-Methyl-N-(trifluoromethylthio)aniline with LiHMDS in THF at -78°C affords 3-[(trifluoromethyl)thio]azetidine derivatives in 68% yield .

Horner–Wadsworth–Emmons Reaction

Phosphonate-based reagents facilitate olefination:

-

Diethyl Phosphonate Coupling : Reacting with diethyl 2-oxopropylphosphonate under basic conditions forms α,β-unsaturated ketones linked to the azetidine core .

Sulfonation Reactions

Indole derivatives undergo sulfonation at the azetidine ring:

-

Reagent : 7-Methoxyindole with chlorosulfonic acid produces tert-butyl 3-((7-methoxy-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate in 84% yield .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Products | Yield |

|---|---|---|---|

| Nucleophilic Substitution | DMF, DIPEA, 60°C | Benzylated azetidines | 93% |

| Deprotection | TFA, RT | Azetidine-3-carboxylic acids | Quant. |

| Trifluoromethylthiolation | LiHMDS, THF, -78°C | 3-SCF₃-azetidines | 68% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-azetidines | 70–85% |

Mechanistic Insights

-

Nucleophilic Reactivity : The azetidine nitrogen’s lone pair drives substitutions, while the tert-butyl group enhances steric protection during reactions .

-

Acid Sensitivity : The tert-butyl ester is selectively cleaved without disrupting the azetidine ring, enabling sequential synthetic modifications .

This compound’s multifunctional reactivity makes it indispensable in synthesizing complex heterocycles for medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The biological activity of tert-butyl azetidine-3-carboxylate acetate has been explored through various studies. Its derivatives exhibit potential pharmacological properties, making it a candidate for further research in drug development. Interaction studies focus on its binding affinity with biological targets, which are crucial for understanding how modifications to the compound can enhance or alter its biological activity.

Notable Findings:

- The compound's derivatives have shown promising results in preliminary pharmacological assays.

- Ongoing research aims to elucidate the mechanism of action and optimize derivatives for improved efficacy .

Applications in Drug Development

Intermediate in Synthesis

this compound is used as an intermediate in synthesizing compounds that modulate biological pathways. For example, it has been utilized in the preparation of estrogen receptor modulators, showcasing its potential in developing therapeutic agents .

| Application Area | Details |

|---|---|

| Estrogen Receptor Modulators | Used as an intermediate for synthesizing compounds targeting estrogen receptors |

| Mechanism of Action Studies | Ongoing research to understand how structural modifications affect biological interactions |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other azetidine derivatives, which enhances its applicability across various chemical reactions.

| Compound Type | Structural Features | Potential Applications |

|---|---|---|

| Azetidine Derivatives | Nitrogen-containing heterocycles | Drug development and organic synthesis |

| Spirocyclic Compounds | Complex ring structures | Natural products and pharmaceuticals |

Mecanismo De Acción

The mechanism of action of tert-Butyl azetidine-3-carboxylate acetate involves its reactivity as a four-membered nitrogen-containing heterocycle. The compound can undergo various chemical transformations, such as aza-Michael addition and Suzuki–Miyaura cross-coupling, to form functionalized derivatives. These reactions are facilitated by the presence of the tert-butyl and acetate groups, which enhance the compound’s reactivity and stability .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The tert-butyl azetidine-3-carboxylate scaffold is versatile, with modifications at the azetidine ring or ester group influencing properties. Key analogs include:

*Similarity scores based on structural alignment algorithms (where available).

Key Observations :

Physicochemical Properties

| Property | tert-Butyl Azetidine-3-Carboxylate HCl | tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate | 1-Methylazetidine-3-carboxylic acid |

|---|---|---|---|

| Boiling Point | Not reported | Not reported | Not reported |

| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~2.8 (high lipophilicity) | ~0.5 (low lipophilicity) |

| Hydrogen Bond Acceptors | 2 | 2 | 3 |

| TPSA (Ų) | 40.5 | 40.5 | 63.3 |

Notes:

- TPSA (Topological Polar Surface Area) : Lower TPSA in tert-butyl derivatives (40.5 Ų) suggests better membrane permeability compared to 1-methylazetidine-3-carboxylic acid (63.3 Ų) .

- LogP : Bromoethyl substitution increases lipophilicity, favoring blood-brain barrier penetration, whereas the carboxylic acid form is more hydrophilic .

Actividad Biológica

Tert-butyl azetidine-3-carboxylate acetate (TBACA) is a chemical compound characterized by its azetidine ring structure and various functional groups, which contribute to its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of TBACA, focusing on its pharmacological properties, synthetic methodologies, and relevant case studies.

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.26 g/mol

- Structure : The compound features a four-membered nitrogen-containing heterocycle (azetidine) and is used as a precursor in organic synthesis.

Biological Activity Overview

TBACA has been investigated for its potential pharmacological properties, including:

- Antimicrobial activity

- Interaction with biological targets

- Potential in drug development

Antimicrobial Activity

Recent studies have indicated that TBACA derivatives exhibit significant antimicrobial properties, particularly against resistant strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for TBACA derivatives against multidrug-resistant Staphylococcus aureus range from 4–8 μg/mL, indicating moderate efficacy against these pathogens .

- The compound has shown promising results in inhibiting Mycobacterium species, which are responsible for tuberculosis, with MIC values reported between 0.5–1.0 μg/mL for clinical drug-resistant variants .

While specific mechanisms of action for TBACA remain largely unexplored, its structural similarity to other biologically active compounds suggests potential interactions with various biological targets. The compound may influence enzymatic pathways or receptor interactions critical for microbial survival and proliferation.

Synthetic Methodologies

TBACA is synthesized through various methods that enhance its yield and purity. Key synthetic routes include:

- Cycloaddition Reactions : TBACA can be utilized as a reagent in [3+2] cycloaddition reactions with dipolariphiles to yield spirocyclic compounds, which are significant in pharmaceutical chemistry.

- tert-Butylation Reactions : The tert-butyl group serves as a protecting group during the synthesis of carboxylic acids and alcohols, facilitating the formation of esters .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of TBACA derivatives against various bacterial strains. The results indicated that certain derivatives not only inhibited growth but also demonstrated low toxicity in vitro, making them suitable candidates for further development as antimicrobial agents.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| TBACA | 4–8 | Staphylococcus aureus |

| TBACA | 0.5–1.0 | Mycobacterium abscessus |

Case Study 2: Pharmacokinetic Properties

In vivo studies using Sprague-Dawley rats assessed the pharmacokinetic profile of TBACA. The compound exhibited moderate exposure with a peak concentration and slow elimination rates, suggesting favorable bioavailability .

| Parameter | Value |

|---|---|

| 592 ± 62 mg/mL | |

| Half-life () | 27.4 nM |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl azetidine-3-carboxylate acetate, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via esterification of azetidine-3-carboxylic acid derivatives with tert-butyl acetate. A catalytic approach using silicotungstic acid supported on bentonite (25 wt%) at 110°C for 2 hours achieves ~87% yield under optimized molar ratios (e.g., 1:1.1 for alcohol:acid) . Key parameters to vary include catalyst loading, temperature, and reactant stoichiometry. Monitoring via TLC or GC/MS ensures reaction progress, while NMR confirms structural integrity .

Q. How should tert-butyl azetidine-3-carboxylate acetate be purified and characterized to ensure reproducibility in academic research?

- Methodological Answer : Post-synthesis, purify the product by washing with 5% Na₂CO₃ to remove acidic residues, followed by saturated CaCl₂ to eliminate unreacted alcohols. Dry over CaSO₄ and distill under reduced pressure . Characterization requires a combination of techniques:

- GC/MS : Verify purity and molecular ion peaks .

- ¹H/¹³C NMR : Confirm ester linkage (e.g., tert-butyl group at δ ~1.2 ppm) and azetidine ring protons (δ 3.0–4.0 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1740 cm⁻¹) .

Q. What are the critical safety protocols for handling tert-butyl azetidine-3-carboxylate acetate in laboratory settings?

- Methodological Answer :

- Storage : Use airtight containers in cool (<25°C), ventilated areas away from ignition sources. Ground metal containers to prevent static discharge .

- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Use explosion-proof refrigerators for low-temperature storage .

- Exposure Mitigation : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Avoid using spark-generating equipment during transfers .

Q. How does hydrolysis affect the stability of tert-butyl azetidine-3-carboxylate acetate, and what conditions accelerate degradation?

- Methodological Answer : Hydrolysis yields azetidine-3-carboxylic acid and tert-butanol. At pH 7 and 25°C, the half-life is ~140 years, but acidic/basic conditions (e.g., pH <2 or >12) drastically accelerate degradation . Monitor hydrolysis kinetics via pH-stat titration or HPLC to assess stability under varying buffers.

Advanced Research Challenges

Q. What mechanistic insights explain the catalytic efficiency of silicotungstic acid in synthesizing tert-butyl azetidine-3-carboxylate acetate?

- Methodological Answer : Silicotungstic acid acts as a Brønsted acid, protonating the carbonyl oxygen of acetic acid to enhance electrophilicity. DFT studies suggest a stepwise mechanism where the catalyst stabilizes the tetrahedral intermediate during esterification . To validate, conduct kinetic isotope effects (KIE) or in situ IR spectroscopy to track intermediate formation.

Q. How do solvent polarity and reaction kinetics influence the scalability of tert-butyl azetidine-3-carboxylate acetate synthesis?

- Methodological Answer : Non-polar solvents (e.g., cyclohexane) improve yields by reducing side reactions (e.g., azetidine ring opening). Perform time-resolved GC/MS to map rate constants (k) under varying polarities. Optimize stirring speed (≥400 rpm) to ensure efficient mass transfer in scaled-up batches .

Q. Can tert-butyl azetidine-3-carboxylate acetate serve as a prodrug or intermediate in medicinal chemistry?

- Methodological Answer : The tert-butyl ester group enhances lipophilicity, aiding cellular uptake. Hydrolysis in vivo releases azetidine-3-carboxylic acid, a potential bioactive moiety. Evaluate cytotoxicity and hydrolysis rates in simulated physiological conditions (e.g., pH 7.4, 37°C) using LC-MS/MS .

Q. How can researchers resolve contradictions in reported yields or byproduct formation during synthesis?

- Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., azetidine-3-carboxylic acid hydrochloride) or moisture. Implement strict drying protocols (e.g., molecular sieves) and characterize intermediates via elemental analysis. Use DoE (Design of Experiments) to isolate variables like catalyst aging or temperature gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.